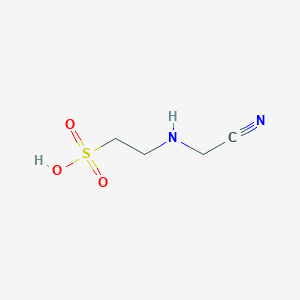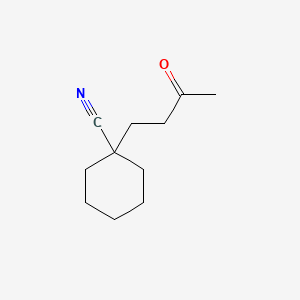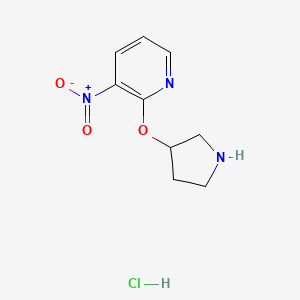
2-((Cyanomethyl)amino)ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonic acid, 2-(cyanomethylamino)- is a chemical compound with the molecular formula C4H9NO3S. It is a derivative of ethanesulfonic acid, where a cyanomethylamino group is attached to the second carbon of the ethane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(cyanomethylamino)- typically involves the reaction of ethanesulfonic acid with cyanomethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of ethanesulfonic acid, 2-(cyanomethylamino)- may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully monitored and controlled to optimize the production process and minimize any by-products .
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-(cyanomethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The cyanomethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction may produce amines .
Scientific Research Applications
Ethanesulfonic acid, 2-(cyanomethylamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-(cyanomethylamino)- involves its interaction with specific molecular targets and pathways. The cyanomethylamino group can interact with various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be exploited for therapeutic or industrial purposes .
Comparison with Similar Compounds
Similar Compounds
2-(N-morpholino)ethanesulfonic acid (MES): A zwitterionic buffer commonly used in biological research.
Methanesulfonic acid: Another sulfonic acid with different chemical properties and applications.
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis and as a catalyst .
Uniqueness
Ethanesulfonic acid, 2-(cyanomethylamino)- is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its cyanomethylamino group allows for unique interactions with biological molecules and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H8N2O3S |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
2-(cyanomethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C4H8N2O3S/c5-1-2-6-3-4-10(7,8)9/h6H,2-4H2,(H,7,8,9) |
InChI Key |
XJJKONSYLFSCPM-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B13968125.png)



![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)




